molecular formula C15H12FNO2 B5651766 2-fluoro-N-(2-oxo-2-phenylethyl)benzamide

2-fluoro-N-(2-oxo-2-phenylethyl)benzamide

Cat. No. B5651766
M. Wt: 257.26 g/mol
InChI Key: MXTIIKZTVMPCNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzamides, including compounds similar to 2-fluoro-N-(2-oxo-2-phenylethyl)benzamide, often involves nucleophilic substitution reactions, condensation reactions, or rhodium-catalyzed C-H activation processes. For instance, Mukherjee (1991) detailed the synthesis of fluorinated benzamide neuroleptics through nucleophilic substitution reactions, highlighting a general approach that could be adapted for the synthesis of 2-fluoro-N-(2-oxo-2-phenylethyl)benzamide (Mukherjee, 1991).

Molecular Structure Analysis

X-ray diffraction methods and theoretical calculations, such as Density Functional Theory (DFT), have been used to analyze the molecular structure of similar fluorinated benzamides. For example, Krishnakumar et al. (2013) utilized DFT to investigate the molecular structure and intramolecular hydrogen bonding of 2-fluoro benzamide, providing a basis for understanding the structural aspects of 2-fluoro-N-(2-oxo-2-phenylethyl)benzamide (Krishnakumar, V., Murugeswari, K., & Surumbarkuzhali, N., 2013).

Chemical Reactions and Properties

Fluorinated benzamides participate in various chemical reactions, including the formation of hydrogen bonds and fluorine interactions. The molecular docking studies on benzamides, as conducted by Moreno-Fuquen et al. (2022), can provide insights into the reactivity and interaction patterns of fluorinated benzamides (Moreno-Fuquen, R. et al., 2022).

Physical Properties Analysis

The physical properties of fluorinated benzamides, such as solubility, melting point, and crystalline structure, can be significantly influenced by the presence of fluorine atoms. Chopra and Row (2008) discussed the polymorphism in fluorinated benzamides, indicating the complexity of their physical properties (Chopra, D., & Row, T., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of fluorinated benzamides, can be assessed through spectroscopic methods and computational studies. Niemczynowicz et al. (2020) explored the fluorescence effects in a derivative of benzamide, providing a method to study the chemical behavior of similar compounds (Niemczynowicz, A. et al., 2020).

properties

IUPAC Name

2-fluoro-N-phenacylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c16-13-9-5-4-8-12(13)15(19)17-10-14(18)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTIIKZTVMPCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-fluoro-N-phenacylbenzamide

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